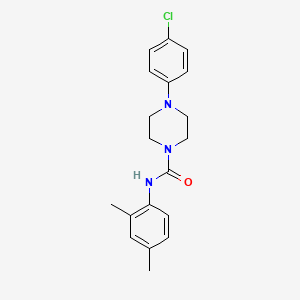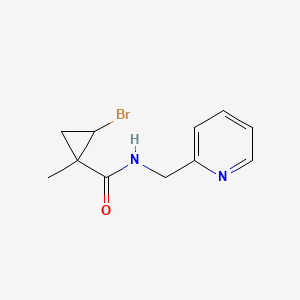
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been studied for its potential as a pain reliever, anti-inflammatory agent, and anti-cancer drug.
作用机制
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulate a variety of physiological processes. Specifically, it acts on the CB1 and CB2 receptors, which are located throughout the body and are involved in pain perception, inflammation, and immune function. By binding to these receptors, this compound 55940 can modulate the activity of the endocannabinoid system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55940 are complex and varied. It has been shown to have analgesic effects, reducing pain perception in animal models of chronic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 in lab experiments is its well-characterized mechanism of action. Because it acts on the endocannabinoid system, which is well-studied and understood, researchers can use this compound 55940 to investigate the role of this system in various physiological processes. However, one limitation of using this compound 55940 is its potential for off-target effects. Because it acts on the CB1 and CB2 receptors, which are involved in a variety of physiological processes, it can be difficult to isolate the effects of this compound 55940 from the effects of other compounds that may be acting on these receptors.
未来方向
There are many potential future directions for research on 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940. One area of interest is its potential as a treatment for chronic pain. Because it has been shown to have analgesic effects in animal models, it may be a promising candidate for further study in humans. Additionally, its anti-inflammatory and anti-cancer properties make it an intriguing candidate for the treatment of various inflammatory and neoplastic diseases. Finally, further research is needed to fully understand the potential risks and benefits of using this compound 55940 in humans, as well as its potential for addiction and abuse.
合成方法
The synthesis of 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 is a complex process, involving several steps. The initial step involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethylphenylamine to form 4-(4-chlorophenyl)-2,4-dimethylphenylamine. This intermediate product is then reacted with piperazine to form the final product, this compound 55940.
科学研究应用
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide 55940 has been extensively studied for its potential as a medical treatment. It has been shown to have analgesic effects, as well as anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for anxiety, depression, and other mental health disorders.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-8-18(15(2)13-14)21-19(24)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVHNLWZWHJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine](/img/structure/B5337171.png)
![1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline](/img/structure/B5337179.png)

![3-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5337192.png)
![7-{[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5337193.png)
![2-(3-chloro-4-methylphenyl)-4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5337209.png)

![2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5337219.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5337223.png)
![4-fluoro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5337224.png)
![methyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337231.png)
![5-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5337233.png)
![1-(2,3-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5337238.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(3-hydroxypropyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5337252.png)
